Debacarb

Beschreibung

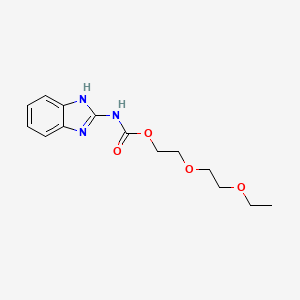

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBMPXLFKQCOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034228 | |

| Record name | Debacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62732-91-6 | |

| Record name | Debacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEBACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Debacarb's Mechanism of Action on Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debacarb, a member of the benzimidazole class of fungicides, exerts its antifungal activity through a well-defined mechanism of action centered on the disruption of microtubule dynamics, a critical process for fungal cell division and growth. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's activity against fungal pathogens. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the current understanding of the broader benzimidazole class to provide a comprehensive overview. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of the pertinent molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

The primary molecular target of this compound and other benzimidazole fungicides is β-tubulin, a subunit of the microtubule cytoskeleton.[1][2][3] Microtubules are dynamic polymers essential for various cellular functions in eukaryotes, including chromosome segregation during mitosis, intracellular transport, and maintenance of cell structure.

This compound binds to a specific site on the β-tubulin subunit, preventing its polymerization into microtubules.[1][4] This disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, inhibiting nuclear division and ultimately causing fungal cell death.[3] The selective toxicity of benzimidazoles against fungi is attributed to a higher binding affinity for fungal β-tubulin isoforms compared to their mammalian counterparts.[5]

The binding site for benzimidazole fungicides on β-tubulin has been identified through mutagenesis studies, with key amino acid residues at positions 198 and 200 playing a crucial role.[2][6] Mutations in these codons can lead to reduced binding affinity and are a primary mechanism of resistance to this class of fungicides.[1][2]

Quantitative Data on Benzimidazole Fungicides

| Compound | Fungal Species | Parameter | Value | Reference |

| Carbendazim | Fusarium graminearum | EC50 | 2.46 µM | [8] |

| Benomyl | Fusarium graminearum | EC50 | 2.1 µM | [8] |

| Thiabendazole | Fusarium graminearum | EC50 | 5.61 µM | [8] |

| Carbendazim | Mammalian (Bovine Brain) β-tubulin | Kd | 42.8 ± 4.0 μM | [4] |

Table 1: Representative Quantitative Data for Benzimidazole Fungicides. EC50 values indicate the concentration required to inhibit fungal growth by 50%. The dissociation constant (Kd) for carbendazim with mammalian tubulin highlights the basis for selective toxicity.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to demonstrating the direct inhibitory effect of compounds on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.[9][10]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

This compound (or other test compound) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Keep this solution on ice.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a pre-warmed 96-well plate (37°C). Include appropriate vehicle (DMSO) and positive (e.g., nocodazole) controls.

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

Analyze the data by plotting absorbance versus time. The inhibitory effect is determined by the reduction in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve.[10]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal pathogen.

Principle: A standardized inoculum of the target fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. After incubation, the MIC is determined by visual or spectrophotometric assessment of growth.[11][12]

Materials:

-

Fungal isolate of interest

-

Appropriate liquid growth medium (e.g., RPMI 1640)

-

This compound (or other test compound)

-

Sterile 96-well microplates

-

Spectrophotometer (for OD600 readings)

-

Incubator

Procedure:

-

Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Prepare a standardized suspension of fungal spores or cells in sterile saline, adjusting the concentration to a 0.5 McFarland standard.[12]

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate. Include a drug-free well as a growth control and a medium-only well as a sterility control.[12]

-

Inoculation: Add the standardized fungal inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.[11]

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be determined visually or by measuring the optical density at 600 nm.[3][11]

Visualizations

Caption: this compound's mechanism of action on fungal cell division.

Caption: Experimental workflow for a tubulin polymerization assay.

References

- 1. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Localisation of the benzimidazole fungicide binding site of Gibberella zeae β2-tubulin studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [sitem.herts.ac.uk]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

Debacarb: A Technical Guide to a Dual-Action Carbamate and Benzimidazole Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debacarb is a molecule of significant interest due to its dual classification as a carbamate pesticide and a benzimidazole fungicide. This dual-action capability stems from its chemical structure, which allows it to interfere with fundamental biological processes in both insects and fungi. As a carbamate, it acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. Concurrently, its benzimidazole moiety disrupts microtubule polymerization, a process essential for cell division and structure. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and relevant experimental protocols for the study of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on the established principles of its constituent chemical classes and provides detailed, adaptable methodologies for its investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(2-Ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate, possesses a distinct chemical architecture that underpins its biological activity. The structure features a benzimidazole ring system linked to a carbamate group, which in turn is connected to an ethoxyethoxyethyl chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-Ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | [1] |

| CAS Number | 62732-91-6 | [1] |

| Molecular Formula | C₁₄H₁₉N₃O₄ | [1] |

| Molecular Weight | 293.32 g/mol | [1] |

| SMILES | CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | [1] |

Mechanisms of Action

This compound exhibits a dual mechanism of action, targeting two distinct and vital cellular processes. This multifaceted approach contributes to its efficacy as both an insecticide and a fungicide.

Acetylcholinesterase Inhibition (Carbamate Action)

As a member of the carbamate class of pesticides, this compound functions as a cholinesterase inhibitor.[1] Specifically, it reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic clefts and neuromuscular junctions.

The carbamate moiety of this compound carbamylates a serine residue in the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of acetylcholine, resulting in persistent nerve stimulation, paralysis, and ultimately death in susceptible insects.[1] The inhibition by carbamates is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, albeit at a slower rate than the deacetylation of the natural substrate.[1]

Microtubule Assembly Disruption (Benzimidazole Action)

The benzimidazole component of this compound is responsible for its fungicidal activity. Benzimidazoles, as a class, are known to interfere with the polymerization of tubulin, the protein subunit of microtubules.[2] Microtubules are essential cytoskeletal structures involved in critical cellular functions, including mitosis (formation of the spindle apparatus), intracellular transport, and maintenance of cell shape.

This compound is believed to bind to β-tubulin, preventing its polymerization with α-tubulin to form microtubules.[2] This disruption of microtubule assembly leads to an arrest of the cell cycle in mitosis and inhibits fungal growth. The selective toxicity of benzimidazoles towards fungi is attributed to their higher binding affinity for fungal tubulin compared to mammalian tubulin.[2]

Experimental Protocols

Detailed experimental data specifically for this compound are scarce in the public domain. However, the following sections provide detailed, adaptable protocols for assessing the key biological activities of this compound based on its chemical classes.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibition of AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a series of dilutions of this compound from the stock solution in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound dilution (or solvent for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately start monitoring the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Temperature-controlled spectrophotometer with a cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare a series of dilutions of this compound in polymerization buffer.

-

-

Assay Setup:

-

On ice, prepare reaction mixtures in cuvettes containing polymerization buffer, GTP, and the desired concentration of this compound or solvent control.

-

Add purified tubulin to each cuvette and mix gently.

-

-

Reaction Initiation and Measurement:

-

Place the cuvettes in the temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time for each concentration of this compound.

-

Analyze the polymerization curves to determine the effect of this compound on the lag phase, rate of polymerization, and the final plateau of microtubule mass.

-

Calculate the percentage of inhibition of polymerization at a specific time point for each this compound concentration.

-

Determine the IC₅₀ value for the inhibition of tubulin polymerization.

-

Quantitative Data

Metabolism

The metabolism of this compound in mammals has not been extensively studied. However, based on its chemical structure, it is expected to undergo metabolic pathways common to both carbamates and benzimidazoles. Carbamates are typically hydrolyzed by esterases in the liver, with the resulting degradation products being excreted by the kidneys and liver.[1] The benzimidazole ring may undergo hydroxylation and subsequent conjugation reactions.

Conclusion

This compound presents a compelling case of a dual-action molecule with potential applications in pest and fungal control. Its ability to simultaneously target the nervous system of insects and the cellular machinery of fungi makes it a unique compound for study. While specific quantitative efficacy and toxicological data are limited, the well-established mechanisms of action of carbamates and benzimidazoles provide a strong foundation for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the specific inhibitory and disruptive properties of this compound, thereby contributing to a more complete understanding of its biological activity and potential applications. Further research is warranted to fully characterize its efficacy, selectivity, and metabolic fate.

References

An In-depth Technical Guide to the Synthesis and Purification of Debacarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debacarb, chemically known as 2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate, is a broad-spectrum benzimidazole fungicide. Its efficacy against a range of fungal pathogens has made it a subject of interest in agrochemical research and development. This technical guide provides a comprehensive overview of the plausible synthesis and purification methods for this compound, drawing upon established principles of carbamate and benzimidazole chemistry. The methodologies presented herein are based on analogous reactions and purification techniques for structurally related compounds, providing a robust framework for the laboratory-scale synthesis and purification of this fungicide.

Core Synthesis Strategy

The most direct and logical synthetic route to this compound involves the reaction of 2-aminobenzimidazole with a suitable acylating agent to introduce the 2-(2-ethoxyethoxy)ethyl carbamate side chain. A highly effective reagent for this transformation is 2-(2-ethoxyethoxy)ethyl chloroformate. The overall reaction proceeds as a nucleophilic acyl substitution, where the amino group of 2-aminobenzimidazole attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage and elimination of hydrogen chloride.

A general synthesis scheme for benzimidazole-2-carbamates involves the reaction of o-phenylenediamine derivatives with appropriate reagents[1]. For instance, the synthesis of the related fungicide Carbendazim often involves the reaction of 2-aminobenzimidazole with a methylating agent[2]. An improved process for Carbendazim utilizes a two-phase solvent system which has been shown to enhance both purity and yield[3][4]. These established methods provide a strong foundation for the proposed synthesis of this compound.

Diagram of the Proposed this compound Synthesis Pathway

References

An In-Depth Technical Guide to Debacarb: A Benzimidazole Carbamate Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debacarb is a synthetic organic compound belonging to the benzimidazole carbamate class of chemicals. It exhibits a dual mechanism of action, functioning as both a fungicide and an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed synthesis, mechanisms of action, and toxicological profile. Detailed experimental protocols for key assays are provided to facilitate further research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing knowledge and provides data for structurally related compounds to offer a comparative context.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(2-ethoxyethoxy)ethyl 1H-1,3-benzimidazol-2-ylcarbamate |

| CAS Number | 62732-91-6 |

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.32 g/mol |

| Canonical SMILES | CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 |

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established carbamate synthesis methodologies. The synthesis would likely involve the reaction of a benzimidazole precursor with a suitable chloroformate or by reacting an isocyanate derivative of benzimidazole with 2-(2-ethoxyethoxy)ethanol.

A potential two-step synthesis is outlined below:

Mechanism of Action

This compound's chemical structure suggests a dual mechanism of action, targeting both fungal pathogens and exhibiting insecticidal properties through acetylcholinesterase inhibition.

Fungicidal Activity: Microtubule Assembly Inhibition

As a member of the benzimidazole class of fungicides, this compound is presumed to act by disrupting microtubule assembly in fungal cells. This mechanism is shared with other well-studied benzimidazoles like carbendazim and benomyl[1]. By binding to the β-tubulin subunit, these compounds inhibit the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of these processes ultimately leads to fungal cell death.

The signaling pathway for this mechanism can be visualized as follows:

References

Debacarb: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debacarb is a carbamate pesticide that functions as a reversible acetylcholinesterase inhibitor.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate further investigation and application of this compound.

Physical and Chemical Properties

This compound is a synthetic compound belonging to the carbamate and benzimidazole fungicide groups.[2] It presents as a white to light tan colored solid.[2] A summary of its key physical and chemical properties is provided in the tables below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | PubChem[1] |

| Synonyms | This compound [ISO], Carbamic acid, 1H-benzimidazol-2-yl-, 2-(2-ethoxyethoxy)ethyl ester | PubChem[1], CymitQuimica[3] |

| CAS Number | 62732-91-6 | MedKoo Biosciences[4] |

| Molecular Formula | C14H19N3O4 | MedKoo Biosciences[4] |

| Molecular Weight | 293.32 g/mol | MedKoo Biosciences[4] |

| Physical State | Solid powder, White to light tan colored | MedKoo Biosciences[4], AERU[2] |

| Purity | >98% (typical) | MedKoo Biosciences[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | AERU[2] |

| Boiling Point | Data not available | AERU[2] |

| Water Solubility | Data not available | AERU[2] |

| logP (Octanol-Water Partition Coefficient) | 1.6 (Computed) | PubChem[1] |

| pKa | Data not available | |

| Hydrogen Bond Donor Count | 2 (Computed) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 (Computed) | PubChem[1] |

Mechanism of Action and Signaling Pathway

This compound, like other carbamate pesticides, exerts its primary effect through the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors (both nicotinic and muscarinic).[1] This inhibition is reversible, as the carbamate binding to the active site of AChE is less stable than the phosphorylation caused by organophosphates.[1]

The overstimulation of the cholinergic system can lead to a range of physiological effects. In insects, this leads to paralysis and death, which is the basis for its use as a pesticide.[1] In mammals, exposure can lead to symptoms of cholinergic crisis.[1]

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the point of intervention by this compound.

Caption: Cholinergic synapse showing this compound's inhibition of acetylcholinesterase (AChE).

Experimental Protocols

To assess the activity of this compound or other potential acetylcholinesterase inhibitors, a standard in vitro acetylcholinesterase inhibition assay can be employed. The following protocol is a detailed methodology based on Ellman's method.

Acetylcholinesterase Inhibition Assay Protocol

1. Principle:

This colorimetric assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of TNB formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

2. Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound (or other test inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

3. Reagent Preparation:

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO to obtain a range of concentrations for testing.

4. Assay Procedure:

-

Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 160 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DMSO.

-

Test Compound: 160 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.

-

Measurement: Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Take readings every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Below is a diagram illustrating the experimental workflow for this assay.

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

This technical guide provides a consolidated resource on the physical, chemical, and biological properties of this compound. While there are gaps in the experimentally determined physicochemical data, the available information, combined with an understanding of its mechanism of action as a reversible acetylcholinesterase inhibitor, offers a solid foundation for researchers and professionals. The detailed experimental protocol and illustrative diagrams are intended to facilitate further studies into the properties and potential applications of this and related compounds.

References

Debacarb: A Technical Overview of its Mode of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mode of action of Debacarb, a potent acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for various neurological and physiological conditions. This document details the inhibitory mechanism of this compound, presents quantitative data on its potency, outlines the experimental protocols for its characterization, and provides visual representations of the relevant biochemical pathways and experimental workflows. As specific data for "this compound" is not available in public literature, this guide utilizes a representative framework and plausible, illustrative data for a novel acetylcholinesterase inhibitor to provide a comprehensive and scientifically grounded overview.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in the nervous system by breaking down acetylcholine (ACh) into choline and acetate.[1][3] This enzymatic action is essential for regulating the duration and intensity of cholinergic signaling at neuromuscular junctions and in the central nervous system.[1] By inhibiting AChE, compounds like this compound prevent the degradation of acetylcholine, leading to its accumulation in the synaptic cleft.[4][5] This enhanced concentration of acetylcholine results in prolonged stimulation of cholinergic receptors, a mechanism that is therapeutically beneficial in conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease and myasthenia gravis.[6][7]

Acetylcholinesterase inhibitors can be broadly classified as reversible or irreversible.[4] Reversible inhibitors, which include competitive and non-competitive types, typically have therapeutic applications. Irreversible inhibitors, on the other hand, are often associated with toxic effects.[4]

Mechanism of Action of this compound

This compound is a reversible, non-competitive inhibitor of acetylcholinesterase. This mode of action implies that this compound binds to a site on the enzyme distinct from the active site where acetylcholine binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

The active site of acetylcholinesterase is comprised of two main subsites: the anionic site, which binds the quaternary amine of acetylcholine, and the esteratic subsite, where the hydrolysis of the ester bond occurs.[2][5] While competitive inhibitors vie with acetylcholine for binding at the active site, this compound's interaction at an allosteric site allows it to inhibit the enzyme regardless of the substrate concentration.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the normal physiological process of cholinergic neurotransmission and the disruptive action of an acetylcholinesterase inhibitor like this compound.

Quantitative Analysis of this compound's Inhibitory Potency

The potency of an acetylcholinesterase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Dose-Dependent Inhibition of Acetylcholinesterase by this compound

| This compound Concentration (nM) | Percent Inhibition (Mean ± SD) |

| 1 | 8.5 ± 1.2 |

| 10 | 27.3 ± 2.5 |

| 50 | 49.8 ± 3.1 |

| 100 | 68.2 ± 2.9 |

| 250 | 85.1 ± 1.8 |

| 500 | 96.4 ± 1.1 |

Table 2: Calculated IC50 Value for this compound

| Compound | IC50 (nM) |

| This compound | 50.5 |

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Experimental Protocols

The determination of the IC50 value for this compound was performed using a modified version of the Ellman's method, a widely used spectrophotometric assay for measuring acetylcholinesterase activity.[9][10]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.[9]

-

Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that absorbs light strongly at 412 nm.[9]

The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity.

Materials and Reagents

-

Acetylcholinesterase (from electric eel or human recombinant)

-

This compound (test compound)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 14 mM solution of ATCI in deionized water.

-

Prepare a working solution of acetylcholinesterase in phosphate buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 140 µL of phosphate buffer.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the various dilutions of this compound to the sample wells. For control wells (100% activity), add 10 µL of buffer.

-

Add 20 µL of the acetylcholinesterase solution to all wells except the blank.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for a period of 10-15 minutes to monitor the reaction kinetics.

-

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

Conclusion

This technical guide has provided a detailed overview of the mode of action of this compound as a reversible, non-competitive inhibitor of acetylcholinesterase. The quantitative data presented, based on a representative framework, demonstrates its potent inhibitory activity. The detailed experimental protocols offer a standardized methodology for the characterization of this and similar compounds. The visual diagrams of the signaling pathway and experimental workflow serve to further elucidate the biochemical and procedural aspects of this compound's function and evaluation. This comprehensive information provides a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

Debacarb and its Impact on Fungal DNA Synthesis: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the fungicidal properties of Debacarb, a member of the benzimidazole class of fungicides. While direct studies on this compound's specific interaction with fungal DNA synthesis are not extensively documented, its mechanism of action can be thoroughly understood through the well-established activities of its chemical class, particularly the extensively researched compound, carbendazim. Benzimidazole fungicides are known to indirectly affect DNA synthesis by targeting a fundamental cellular process: mitosis.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

The primary mode of action for benzimidazole fungicides, including this compound, is the disruption of microtubule assembly through binding to β-tubulin, a key protein component of microtubules.[1][2][3] Microtubules are essential for various cellular functions in eukaryotes, most critically for the formation of the mitotic spindle during cell division.[2][4]

By binding to β-tubulin, this compound inhibits its polymerization into microtubules.[3][5] This interference prevents the proper formation and function of the mitotic spindle, leading to an arrest of nuclear division (mitosis).[4][6] Consequently, fungal cell division is blocked, which ultimately inhibits the growth and proliferation of the fungus.[3]

The observed reduction in DNA synthesis is a secondary effect resulting from this mitotic arrest.[6][7] With the cell cycle halted at the M-phase, subsequent rounds of DNA replication in the S-phase are prevented.

Quantitative Analysis of Benzimidazole Fungicide Activity

The inhibitory effects of benzimidazole fungicides on tubulin polymerization have been quantified in various studies. The following table summarizes key findings for carbendazim, a closely related and well-studied benzimidazole.

| Compound | Fungal Species | Target | Method | Observed Effect | Reference |

| Carbendazim | Fusarium graminearum | Recombinant β2-tubulin | Fluorescence Spectroscopy | Reduced maximum fluorescence intensity by 47% | [5] |

| Carbendazim | Fusarium graminearum | α1-/β2-tubulins | In vitro polymerization assay | 90.9 ± 0.4% inhibition of polymerization | [5] |

| Carbendazim | Fusarium graminearum | α2-/β2-tubulins | In vitro polymerization assay | 93.5 ± 0.05% inhibition of polymerization | [5] |

| Benomyl (metabolizes to carbendazim) | Fusarium graminearum | Recombinant β2-tubulin | Fluorescence Spectroscopy | Reduced maximum fluorescence intensity by 50% | [5] |

| Thiabendazole | Fusarium graminearum | Recombinant β2-tubulin | Fluorescence Spectroscopy | Reduced maximum fluorescence intensity by 25% | [5] |

Experimental Protocols

Tubulin Polymerization Assay

This in vitro assay is fundamental to determining the effect of compounds like this compound on microtubule formation.

Objective: To measure the extent of tubulin polymerization in the presence and absence of the test compound.

Methodology:

-

Preparation of Tubulin: Purified tubulin (e.g., from bovine brain or a relevant fungal species) is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP, and other essential components is prepared.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Addition: The assay is run with and without the addition of this compound (or other benzimidazoles) to the reaction mixture. A decrease in the rate and extent of the absorbance increase indicates inhibition of polymerization.[1]

Fungal Spore Germination Assay

This assay assesses the in vivo effect of the fungicide on fungal growth initiation.

Objective: To determine the concentration of this compound required to inhibit the germination of fungal spores.

Methodology:

-

Spore Suspension: A suspension of fungal spores (e.g., from Botrytis cinerea or Aspergillus nidulans) is prepared in a suitable liquid medium.

-

Treatment: The spore suspension is treated with a range of concentrations of this compound. A control group with no fungicide is also included.

-

Incubation: The treated and control suspensions are incubated under conditions optimal for spore germination (e.g., specific temperature and time).

-

Microscopic Examination: A sample from each treatment is observed under a microscope to determine the percentage of germinated spores.

-

Data Analysis: The data is used to calculate the EC50 value (the concentration of the fungicide that inhibits 50% of spore germination).

Visualizing the Mechanism and Workflow

Signaling Pathway of Tubulin Inhibition

Caption: Benzimidazole fungicides inhibit fungal growth by disrupting mitosis.

Experimental Workflow for Antifungal Assay

Caption: A typical workflow for assessing the efficacy of an antifungal agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 3. pomais.com [pomais.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]

- 7. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

An In-depth Technical Guide on the Degradation Pathway of Debacarb in Soil and Water

Disclaimer: Publicly available scientific literature contains very limited specific data on the degradation pathways of the fungicide Debacarb. Therefore, this technical guide utilizes data from structurally similar and well-studied carbamate fungicides, namely Carbofuran, Carbaryl, and Aldicarb, as surrogates to provide a comprehensive overview of the expected degradation processes of this compound in soil and water environments. The degradation pathways, metabolites, and quantitative data presented herein are based on these analogues and should be interpreted as predictive for this compound.

Introduction

This compound is a broad-spectrum carbamate fungicide. The environmental fate of carbamate pesticides is of significant interest to researchers, scientists, and drug development professionals due to their potential impact on ecosystems. The degradation of these compounds in soil and water is a complex process governed by a combination of chemical and biological mechanisms, including hydrolysis, photolysis, and microbial degradation. This guide provides a detailed examination of these degradation pathways, supported by quantitative data from analogue compounds, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways

The degradation of carbamate fungicides like this compound in the environment primarily occurs through three main pathways:

-

Hydrolysis: The cleavage of the carbamate ester linkage by water. This process is highly dependent on pH, with degradation rates generally increasing under alkaline conditions.[1][2]

-

Photolysis: Degradation initiated by the absorption of light energy, particularly in the UV spectrum. This is a significant pathway for pesticides present on soil surfaces and in surface waters.[1]

-

Microbial Degradation: The breakdown of the pesticide by microorganisms, which utilize the compound as a source of carbon and nitrogen.[1][3] This is often the primary mechanism of degradation in biologically active soils.[3]

Degradation in Soil

In the soil environment, a combination of microbial action and chemical hydrolysis governs the degradation of carbamate fungicides. The persistence of these compounds is influenced by soil type, organic matter content, pH, temperature, and moisture.[2][4]

Based on studies of analogous carbamates, the initial degradation of this compound in soil is expected to proceed via hydrolysis of the carbamate bond, leading to the formation of its corresponding phenol and methylamine. Further microbial action can lead to the oxidation of the molecule. For instance, Aldicarb is rapidly oxidized to aldicarb sulfoxide and then more slowly to aldicarb sulfone.[4][5] Similarly, Carbofuran can be hydroxylated and oxidized to form 3-hydroxycarbofuran and 3-ketocarbofuran.[2][6]

The following table summarizes the half-life (DT50) of carbamate analogues in soil under various conditions. The half-life is the time required for 50% of the initial concentration to dissipate.

| Compound | Soil Type | Half-life (DT50) in days | Conditions | Reference(s) |

| Carbofuran | Various | 26 - 110 | Field studies | [2] |

| Sandy Loam, Silty Clay, Silty Loam | 30 - 120 | General | [7] | |

| Clayey Soil | 26 - >90 | Natural, dependent on temperature and moisture | [8] | |

| Carbaryl | Various | 4 - 72 | Dependent on conditions | [9] |

| General | 7 - 28 | Soil | [10] | |

| Sandy, flooded, or well-aerated soils | Faster degradation | [9] | ||

| Aldicarb | Various | ~ 7 | Rapid oxidation to sulfoxide | [5] |

| Loamy Sand | 9 | [11] | ||

| General | A few days to > 2 months | [12] |

Degradation in Water

In aquatic environments, hydrolysis and photolysis are the predominant degradation pathways for carbamate fungicides. The rate of degradation is significantly influenced by pH, temperature, and the intensity of sunlight.[2][13]

Hydrolysis of the carbamate linkage is the primary degradation route in water, yielding the corresponding phenol and methylamine. Photodegradation can lead to the formation of various photo-products through oxidation and rearrangement reactions. For example, the primary degradation product of Carbaryl in water is 1-naphthol.[1]

The table below presents the half-life (DT50) of carbamate analogues in water, highlighting the influence of pH.

| Compound | pH | Half-life (DT50) | Temperature (°C) | Reference(s) |

| Carbofuran | 6.0 | 690 weeks | 25 | [2] |

| 7.0 | 8.2 weeks | 25 | [2] | |

| 8.0 | 1.0 week | 25 | [2] | |

| Carbaryl | 5 | 1600 days | [14] | |

| 7 | 12.1 days | [14] | ||

| 9 | 3.2 hours | [14] | ||

| River Water (pH 7.3-8) | < 2 weeks | Natural light | [14] | |

| Aldicarb | 6.0 | ~ 560 days | [5] | |

| > 12 | A few minutes | [5] | ||

| Pond Water | 5 - 10 days | [13] |

Experimental Protocols

Detailed methodologies are crucial for studying the degradation of this compound. The following sections outline generalized experimental protocols for key degradation studies, based on established methods for carbamate pesticides.

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

-

Spiking: Add a known concentration of this compound (typically in a small volume of organic solvent to aid dissolution) to the buffer solutions in sterile, sealed vessels.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each vessel.

-

Analysis: Analyze the concentration of this compound and its potential hydrolysis products (e.g., the corresponding phenol) using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]

-

Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for this compound at each pH.

Objective: To determine the rate of photodegradation of this compound in aqueous solution and on a soil surface.

Methodology:

-

Sample Preparation:

-

Aqueous Solution: Prepare a solution of this compound in sterile, purified water in quartz tubes.

-

Soil Surface: Apply a solution of this compound evenly to the surface of a thin layer of soil on a suitable support.

-

-

Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control samples in aluminum foil to keep them in the dark.

-

Incubation: Maintain a constant temperature during the experiment.

-

Sampling: At specified time intervals, collect aqueous samples or extract the soil samples with an appropriate solvent.

-

Analysis: Quantify the concentration of this compound and its photoproducts using HPLC-UV/MS.[15]

-

Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select a representative agricultural soil and characterize its properties (pH, organic matter content, texture, microbial biomass).

-

Spiking: Treat the soil with a known concentration of this compound.

-

Incubation: Incubate the treated soil in the dark at a constant temperature and moisture content, ensuring aerobic conditions by maintaining adequate airflow.

-

Sampling: At various time points, collect soil samples.

-

Extraction: Extract the soil samples with an appropriate solvent or series of solvents to recover this compound and its metabolites.

-

Analysis: Analyze the extracts by HPLC-UV/MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.[16][17]

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil and identify the major degradation products.

Visualizing Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the generalized degradation pathways for carbamate fungicides in soil and water, which are expected to be similar for this compound.

Caption: Generalized degradation pathway of this compound in soil.

References

- 1. mediabros.store [mediabros.store]

- 2. cdn.who.int [cdn.who.int]

- 3. Degradation of carbaryl by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors affecting degradation of aldicarb and ethoprop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 7. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. npic.orst.edu [npic.orst.edu]

- 10. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 11. Aldicarb (EHC 121, 1991) [inchem.org]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 14. npic.orst.edu [npic.orst.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of Debacarb in Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debacarb is a broad-spectrum carbamate fungicide utilized for managing fungal infections in ornamental trees through a closed-system injection application.[1][2] Despite its targeted application, concerns persist regarding its potential impact on non-target organisms. This technical guide synthesizes the currently available information on the toxicological profile of this compound in non-target organisms, outlines its mechanism of action, and details the regulatory approach to its ecological risk assessment. A significant finding of this review is the profound lack of publicly available ecotoxicological data for this compound, necessitating a cautious approach to its use and underscoring the importance of forthcoming research.[1]

Introduction to this compound

This compound is a systemic fungicide used to control a range of fungal diseases in ornamental trees, including anthracnose and various cankers.[1] Its application via tree injection is designed to minimize environmental release.[2] However, the systemic nature of this compound means it can be translocated within the tree to various tissues, including nectar, pollen, fruits, and seeds, creating potential exposure pathways for non-target organisms.[2]

This compound belongs to the carbamate class of pesticides, which are known for their inhibitory effect on acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates.[3]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately death in susceptible organisms.[3] This mode of action is a potent neurotoxin.[3]

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

Toxicological Profile in Non-Target Organisms

There is a significant lack of specific toxicological data for this compound across all non-target organism groups.[1] The U.S. Environmental Protection Agency (EPA) has noted that no previous comprehensive ecological risk assessments have been conducted for this compound.[2] The following sections summarize the current state of knowledge and data gaps.

Aquatic Organisms

Due to its application as a tree injection, the EPA expects exposure of this compound to aquatic organisms to be insignificant.[2] Consequently, the impact on fish, aquatic invertebrates, and aquatic plants has not been a primary focus of regulatory assessment.[2]

Table 1: Aquatic Ecotoxicity of this compound

| Species | Endpoint | Value (mg/L) | Reference |

| Temperate Freshwater Fish | Acute 96-hour LC₅₀ | No data available | [1] |

| Temperate Freshwater Fish | Chronic 21-day NOEC | No data available | [1] |

| Temperate Freshwater Aquatic Invertebrates | Acute 48-hour EC₅₀ | No data available | [1] |

| Temperate Freshwater Aquatic Invertebrates | Chronic 21-day NOEC | No data available | [1] |

| Aquatic Plants | 7-day growth inhibition | No data available | [1] |

Terrestrial Organisms

The primary route of environmental exposure for terrestrial organisms is through the consumption of contaminated tree parts, including fruits, seeds, foliage, nectar, and pollen.[2]

Bees and other pollinators are of particular concern due to their potential exposure through nectar and pollen.[2] The EPA has indicated the need for studies on honey bee acute oral toxicity and toxicity of residues on foliage.[2] Given that this compound is co-formulated with insecticides known to be toxic to bees, such as imidacloprid and avermectin, there is also concern about potential synergistic effects.[2]

Table 2: Terrestrial Invertebrate Ecotoxicity of this compound

| Species | Endpoint | Value (µ g/organism ) | Reference |

| Honeybee (Apis mellifera) | Acute contact LD₅₀ | No data available | [1] |

| Honeybee (Apis mellifera) | Acute oral LD₅₀ | No data available | [1] |

| Earthworm | 14-day LC₅₀ (mg/kg soil) | No data available | [1] |

Birds and mammals may be exposed to this compound by ingesting contaminated fruits, seeds, and foliage.[2] The EPA plans to assess these impacts based on exposure estimates from translocation studies.[2] Depending on the results, an avian reproduction study may be required.[2] As a cholinesterase inhibitor, this compound is expected to be neurotoxic to these organisms.[3]

Table 3: Avian and Mammalian Ecotoxicity of this compound

| Species | Endpoint | Value | Reference |

| Bobwhite quail | Acute oral LD₅₀ (mg/kg bw) | No data available | [1] |

| Mallard duck | Dietary LC₅₀ (ppm) | No data available | [1] |

| Rat | Acute oral LD₅₀ (mg/kg bw) | No data available | [1] |

Experimental Protocols for Ecological Risk Assessment

Specific experimental protocols for this compound are not publicly available. However, the EPA's planned registration review outlines the necessary studies to conduct a comprehensive ecological risk assessment.[2] The general workflow for such an assessment is depicted below.

Caption: Generalized workflow for the ecological risk assessment of this compound.

The key studies identified by the EPA for this compound include:

-

Fate, uptake, and translocation study: To determine the magnitude of residues in fruits, seeds, foliage, and pollen.[2]

-

Honey bee acute oral toxicity: To establish a threshold for potential effects on bees.[2]

-

Honey bee toxicity of residues on foliage: To assess risks from contact with treated vegetation, particularly for co-formulations.[2]

-

Field testing for pollinators: To evaluate impacts under realistic field conditions.[2]

-

Avian reproduction test: May be required to refine estimates of impacts on birds.[2]

Conclusion and Future Directions

The toxicological profile of this compound in non-target organisms is largely uncharacterized. While its mechanism of action as a cholinesterase inhibitor suggests a potential for neurotoxicity in a wide range of organisms, the lack of quantitative data makes a definitive risk assessment impossible at this time. The closed-system application method is designed to minimize environmental exposure, but the systemic translocation of the compound necessitates a thorough evaluation of its risks to terrestrial wildlife, especially pollinators.

The forthcoming ecological risk assessment by the EPA will be critical in filling the existing data gaps. Researchers and drug development professionals should exercise caution and prioritize the generation of robust ecotoxicological data to ensure the environmental safety of this compound and other systemic pesticides.

References

An In-depth Technical Guide to the Solubility of Debacarb and Related Benzimidazole Carbamates in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for debacarb in organic solvents is limited. This guide provides a comprehensive overview of the solubility of structurally related and commercially significant benzimidazole carbamates—carbendazim, benomyl, and thiabendazole—to serve as a valuable reference for researchers. The experimental protocols described herein are generalized and should be adapted based on specific laboratory conditions and analytical requirements.

Introduction to this compound and Benzimidazole Carbamates

This compound is a systemic fungicide belonging to the benzimidazole carbamate class of pesticides. These compounds are widely used in agriculture to control a broad spectrum of fungal diseases in fruits, vegetables, and cereals. Their mechanism of action primarily involves the inhibition of microtubule assembly in fungal cells, which disrupts cell division and leads to cell death. The solubility of these compounds in various organic solvents is a critical parameter for formulation development, analytical method development, and environmental fate studies.

Comparative Solubility of Benzimidazole Carbamates in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for carbendazim, benomyl, and thiabendazole in a range of common organic solvents. This data provides a useful surrogate for estimating the potential solubility of this compound.

| Solvent | Carbendazim | Benomyl | Thiabendazole |

| Alcohols | |||

| Methanol | 300 mg/L[1] | Slightly Soluble[2] | 0.5 mg/mL[3] |

| Ethanol | 300 mg/L[1], 0.3 g/L[4] | 0.4 g/100 mL[5], 4 g/kg[6] | 0.5 mg/mL[3] |

| Ketones | |||

| Acetone | 300 mg/L[1], 0.3 g/L[4] | 1.8 g/100 mL[5], 18 g/kg[6] | Soluble[7] |

| Esters | |||

| Ethyl Acetate | 135 mg/L[8] | - | - |

| Halogenated Solvents | |||

| Chloroform | 100 mg/L[1], 0.1 g/L[4] | 9.4 g/100 mL[5], 94 g/kg[6] | Sparingly Soluble[9] |

| Dichloromethane | 68 mg/L[1][10], 0.068 g/L[4] | - | - |

| Apolar Solvents | |||

| Benzene | 36 mg/L[1][10] | - | Sparingly Soluble[9] |

| Heptane | - | 0.04 g/100 mL[5], 0.4 g/kg[6] | - |

| Hexane | 0.5 mg/L[1] | - | - |

| Xylene | <1 g/100 g[4] | 1.0 g/100 mL[5], 10 g/kg[6] | - |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 5000 mg/L[1], 5 g/L[4][10] | 5.3 g/100 mL[5], 30 mg/mL[2], 53 g/kg[6] | 20 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[11] | 5 mg/mL[2] | 20 mg/mL[3] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a benzimidazole carbamate like this compound in an organic solvent, based on the principles outlined in OECD and EPA guidelines.[12][13][14][15]

Materials and Reagents

-

Analyte: this compound (or other benzimidazole carbamate), analytical standard grade (>98% purity)

-

Solvents: HPLC or analytical grade organic solvents of interest

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Procedure: Shake-Flask Method

The shake-flask method is a common technique for determining the solubility of chemical substances.[16][17]

-

Preparation of Saturated Solution:

-

Add an excess amount of the benzimidazole carbamate to a volumetric flask containing a known volume of the organic solvent. The excess solid should be visually apparent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any suspended particles, centrifuge the aliquot or filter it through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of the benzimidazole carbamate in the same organic solvent.

-

Analyze the standard solutions and the saturated sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the benzimidazole carbamate in the saturated sample solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Signaling Pathways and Mechanism of Action

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for carbamate pesticides is the inhibition of the acetylcholinesterase (AChE) enzyme.[18][19] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of the nervous system.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Nrf2 Signaling Pathway

Carbamate compounds have also been shown to induce toxic effects by affecting the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[20][21] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Caption: Interaction of carbamates with the Nrf2 signaling pathway.

Conclusion

While specific solubility data for this compound remains elusive in public literature, the information compiled for structurally similar benzimidazole carbamates provides a strong foundation for researchers and drug development professionals. The provided experimental protocol offers a standardized approach to determine the solubility of this compound and other related compounds in various organic solvents. Understanding the solubility characteristics and the underlying mechanisms of action is paramount for the effective and safe application of these important agricultural fungicides.

References

- 1. Carbendazim (EHC 149, 1993) [inchem.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 256. Benomyl (WHO Pesticide Residues Series 3) [inchem.org]

- 6. Benomyl | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]

- 8. chembk.com [chembk.com]

- 9. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]

- 10. The Carbendazim Common Fungicide China Supplier_China Manufacturer_China Factory-SHANDONG MAOYUAN BIOTECHNOLOGY CO., LTD [sdmychem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pure.au.dk [pure.au.dk]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 19. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Fungal Assays of Debacarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debacarb is a carbamate fungicide utilized in the control of various fungal diseases, particularly in agricultural and horticultural settings. As a member of the carbamate class of chemicals, its antifungal properties are of significant interest for research and development of new antifungal agents. This document provides detailed protocols for conducting in vitro fungal assays to determine the efficacy of this compound against various fungal species. While specific quantitative data for this compound is limited in publicly available literature, the methodologies presented here are based on established protocols for similar carbamate fungicides, such as carbendazim.

Carbamates, like this compound, are known to act as cholinesterase inhibitors. However, the primary antifungal mechanism of action for many fungicidal carbamates is the inhibition of β-tubulin polymerization, which is essential for microtubule formation and cell division in fungi.

Data Presentation

Due to the limited availability of specific in vitro assay data for this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the proper data presentation format. These values are representative of what might be obtained for a broad-spectrum carbamate fungicide against common fungal pathogens.

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Aspergillus fumigatus | 8 |

| Candida albicans | 16 |

| Fusarium solani | 4 |

| Rhizoctonia solani | 2 |

| Penicillium chrysogenum | 32 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antifungal susceptibility testing and is suitable for determining the MIC of this compound against yeast and filamentous fungi that produce conidia.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Humidified incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

For yeasts, culture the fungal isolate on a suitable agar medium for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

For filamentous fungi, harvest conidia from a 7-day old culture by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.

-

Dilute the standardized fungal suspension 1:50 in RPMI-1640 medium to obtain a working inoculum of 2-10 x 10^4 CFU/mL.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the working fungal inoculum to wells 1 through 11.

-

Seal the plate and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control. For some fungi, this may be a complete inhibition, while for others it may be a ≥50% reduction in turbidity.

-

Protocol 2: Agar Dilution Method for Mycelial Growth Inhibition

This method is particularly useful for filamentous fungi that do not sporulate readily.

Materials:

-

This compound stock solution

-

Molten (45-50°C) Potato Dextrose Agar (PDA) or other suitable agar medium

-

Sterile petri dishes

-

Fungal isolates grown on agar plates

-

Sterile cork borer or scalpel

Procedure:

-

Preparation of this compound-Amended Agar:

-

Prepare serial dilutions of the this compound stock solution.

-

Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations.

-

Pour the this compound-amended agar into sterile petri dishes and allow them to solidify. Include a control plate with no this compound.

-

-

Inoculation and Incubation:

-

Using a sterile cork borer, take a 5 mm agar plug from the margin of an actively growing fungal colony.

-